molecular formula C11H8F3N3O B11774949 (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol

Cat. No.: B11774949
M. Wt: 255.20 g/mol
InChI Key: VSFILXXQYPUAMH-UHFFFAOYSA-N
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Description

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrimidine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the formation of the pyrimidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyridine and pyrimidine rings can interact with various biological molecules. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol: Lacks the additional pyridine ring.

    (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)ethanol: Has an ethanol group instead of a methanol group.

Uniqueness

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

[6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanol

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)10-2-1-7(4-15-10)9-3-8(5-18)16-6-17-9/h1-4,6,18H,5H2

InChI Key

VSFILXXQYPUAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=NC(=C2)CO)C(F)(F)F

Origin of Product

United States

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